Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a pyrimidine moiety. It is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate with appropriate reagents. One common method involves the use of tert-butyl 4-(4-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate as a starting material, which is then reacted with various reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further use in research and development.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a phenyl group instead of a pyrimidine moiety.
Tert-butyl 4-(4-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate: This compound has a pyridine ring instead of a pyrimidine ring.
Uniqueness
Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C14H23N5O2 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-16-5-4-11(10-15)17-12/h4-5H,6-10,15H2,1-3H3 |
InChI Key |
BVWVRMRCXCHFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)CN |
Origin of Product |
United States |
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